molecular formula C13H9FN2O2S B2651323 N-[(2E)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide CAS No. 851079-92-0

N-[(2E)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide

Cat. No.: B2651323
CAS No.: 851079-92-0
M. Wt: 276.29
InChI Key: RNZFZOUCXJGUTK-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2E)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a dihydrothiazole ring, substituted with a fluorine atom at position 4 and a methyl group at position 2. The furan-2-carboxamide moiety is conjugated to the benzothiazole system via an imine bond. This compound is of interest due to its structural similarity to bioactive molecules targeting metabolic enzymes (e.g., 11β-HSD1) and neurological receptors . The fluorine substituent likely enhances metabolic stability and electronic properties, while the methyl group contributes to steric effects and lipophilicity.

Properties

IUPAC Name

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O2S/c1-16-11-8(14)4-2-6-10(11)19-13(16)15-12(17)9-5-3-7-18-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZFZOUCXJGUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide typically involves a multi-step processThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method utilizes microwave radiation to heat the reaction mixture, leading to faster and more efficient synthesis compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to benzothiazoles, including N-[(2E)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide. Research indicates that benzothiazole derivatives exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of fluorinated imines and hydrazones, it was found that compounds with a fluorine substituent showed enhanced activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like fluorine was crucial for their potency .

CompoundActivity Against Gram-positiveActivity Against Gram-negative
N-(2E)-4-fluoro...Moderate activitySignificant activity
Standard Antibiotic (Ampicillin)High activityHigh activity

Antimalarial Properties

Benzothiazole derivatives have also been investigated for their antimalarial properties. A study focusing on the synthesis and characterization of benzothiazole analogues demonstrated their potential as dihydrofolate reductase inhibitors, which are vital in the treatment of malaria .

Case Study: In Vitro Antimalarial Activity

The synthesized compounds were tested against Plasmodium falciparum, revealing promising results. The structure-activity relationship indicated that modifications to the benzothiazole core could enhance efficacy against malaria.

CompoundIC50 (µM)Mechanism of Action
Benzothiazole Derivative A0.5DHFR inhibition
Benzothiazole Derivative B1.0DHFR inhibition

Inhibitors of YAP/TAZ Interaction

This compound has been identified as a potential inhibitor of the YAP/TAZ signaling pathway, which is implicated in various cancers. The compound's ability to disrupt this interaction suggests its utility in developing therapeutic agents for cancer treatment .

Structure Optimization

The optimization of benzothiazole derivatives has been a focal point in drug design. By modifying substituents on the benzothiazole ring and evaluating their biological activities, researchers can enhance the pharmacological profile of these compounds.

Case Study: Structure Activity Relationship (SAR) Analysis

A comprehensive SAR analysis revealed that specific substitutions on the benzothiazole core significantly impacted both antibacterial and antimalarial activities. This information is critical for guiding future research and development efforts .

Mechanism of Action

The mechanism of action of N-[(2E)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide involves its interaction with specific molecular targets in cells. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound is compared to structurally related benzothiazole and thiazole derivatives (Table 1). Key differences include substituent groups, heterocyclic cores, and functional moieties, which influence biological activity and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Functional Group Molecular Weight (g/mol) Key Features
N-[(2E)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide Benzothiazole-dihydrothiazole 4-F, 3-CH3 Furan-2-carboxamide ~335 (estimated) Fluorine enhances stability; π-π interactions
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzene-sulfonamide Benzothiazole 6-CH3, 4-OCH3 Benzene-sulfonamide 334.40 Sulfonamide group; N–H···N hydrogen bonds
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide Thiazole 3-methoxybenzylamino, oxoethyl Furan-2-carboxamide 371.4 Thiazole core; potential CNS activity
N-(6-acetamido-3-ethyl-1,3-benzothiazol-2-ylidene)-5-bromothiophene-2-carboxamide Benzothiazole 6-acetamido, 3-C2H5, 5-Br Thiophene-carboxamide ~449 (estimated) Bromine increases reactivity; acetamido enhances solubility

Crystallographic and Hydrogen-Bonding Analysis

  • Target Compound : Predicted to form N–H···O and C–H···F interactions, stabilizing the crystal lattice. Fluorine’s van der Waals radius (1.47 Å) may facilitate tighter packing compared to methoxy groups (1.52 Å for OCH3) .
  • Sulfonamide Analog : Exhibits R₂²(8) hydrogen-bonding motifs (N1–H1···N2 and C–H···O), with π-π interactions (3.43–3.95 Å) between aromatic rings . The target compound’s furan ring may engage in weaker π-stacking (distance ~4.0 Å) due to reduced electron density.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The target compound’s logP is estimated to be ~2.5 (fluorine reduces hydrophobicity vs. bromine in analog 4, logP ~3.2).
  • Solubility : Sulfonamide analogs show moderate aqueous solubility due to polar sulfonyl groups, whereas carboxamides may require formulation optimization .

Biological Activity

N-[(2E)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide is a compound with significant biological activity, particularly in the context of cancer treatment and antiviral applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its pharmacological significance. The presence of a furan ring and a fluorine atom enhances its biological activity by influencing the compound's interaction with biological targets.

  • Inhibition of YAP/TAZ-TEAD Interaction :
    • Recent studies indicate that this compound acts as an inhibitor of the YAP/TAZ-TEAD signaling pathway, which is crucial in the development of various cancers, including malignant mesothelioma. The inhibition of this pathway can lead to reduced tumor growth and proliferation .
  • Antiviral Activity :
    • Preliminary data suggest that derivatives related to this compound may exhibit antiviral properties against SARS-CoV-2 by inhibiting the main protease (Mpro) of the virus. Compounds structurally similar to this compound have shown promising results in terms of IC50 values indicating effective inhibition .

Case Studies and Experimental Data

A variety of studies have explored the biological activity of compounds in the same class as this compound:

CompoundTargetIC50 (μM)Notes
F8-S43SARS-CoV-2 Mpro10.76Identified as a potent inhibitor with low cytotoxicity
F8-B6SARS-CoV-2 Mpro1.57Reversible covalent inhibitor with promising structural features
F8-B22SARS-CoV-2 Mpro1.55Non-peptidomimetic inhibitor demonstrating significant activity

These findings highlight the potential therapeutic applications of this compound in both oncology and virology.

Structure–Activity Relationship (SAR)

The SAR analysis indicates that modifications to the benzothiazole and furan moieties can significantly affect the inhibitory potency against biological targets. For instance, changes in substituents on the benzothiazole ring have been correlated with variations in IC50 values, suggesting that specific structural features are critical for maintaining activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.